N-(4-cyanophenyl)-2-methoxyacetamide
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Overview
Description
N-(4-cyanophenyl)-2-methoxyacetamide is an organic compound that belongs to the class of cyanoacetamides It is characterized by the presence of a cyano group (-CN) attached to a phenyl ring, which is further connected to a methoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)-2-methoxyacetamide can be achieved through several methods. One common approach involves the reaction of 4-cyanophenylamine with methyl cyanoacetate under basic conditions. The reaction typically proceeds as follows:
Direct Treatment: The direct treatment of 4-cyanophenylamine with methyl cyanoacetate without solvent at room temperature can yield the target compound.
Stirring Without Solvent: Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
N-(4-cyanophenyl)-2-methoxyacetamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the methylene group can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The cyano group can be involved in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Condensation Reactions: Common reagents include aldehydes, ketones, and bases such as sodium hydroxide or potassium carbonate.
Substitution Reactions: Reagents like alkyl halides or aryl halides can be used under basic conditions.
Major Products
The major products formed from these reactions include various heterocyclic compounds, which can exhibit significant biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(4-cyanophenyl)-2-methoxyacetamide involves its interaction with specific molecular targets. The cyano group and the methoxyacetamide moiety play crucial roles in its reactivity and biological activity. The compound can form hydrogen bonds and participate in various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-cyanophenyl)acetamide: Lacks the methoxy group, which may affect its reactivity and biological activity.
N-(4-cyanophenyl)thiourea: Contains a thiourea group instead of the methoxyacetamide moiety, leading to different chemical properties and applications.
Uniqueness
N-(4-cyanophenyl)-2-methoxyacetamide is unique due to the presence of both the cyano and methoxyacetamide groups, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-(4-cyanophenyl)-2-methoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-7-10(13)12-9-4-2-8(6-11)3-5-9/h2-5H,7H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEGATFWVGWGRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC=C(C=C1)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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